molecular formula C16H32O3 B3048436 7-Hydroxyhexadecanoic acid CAS No. 16899-02-8

7-Hydroxyhexadecanoic acid

Cat. No.: B3048436
CAS No.: 16899-02-8
M. Wt: 272.42 g/mol
InChI Key: PHFQJBDKBCFMOS-UHFFFAOYSA-N
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Description

7-Hydroxyhexadecanoic acid is a long-chain fatty acid with the molecular formula C16H32O3. It is characterized by the presence of a hydroxyl group at the 7th carbon position of the hexadecanoic acid chain. This compound is a member of the hydroxy fatty acids, which are known for their diverse biological roles and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

7-Hydroxyhexadecanoic acid can be synthesized through several routes. One common method involves the hydroxylation of hexadecanoic acid (palmitic acid) using specific catalysts and reagents. For example, the hydroxylation can be achieved using a combination of oxidizing agents and catalysts under controlled conditions .

Industrial Production Methods

Industrial production of this compound often involves the extraction and purification of cutin monomers from agro-waste. Cutin, a biopolymer found in plant cuticles, contains esterified bi- and trifunctional fatty acids, including this compound. The extraction process typically involves hydrolysis and subsequent purification steps to isolate the desired compound .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxyhexadecanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a keto group.

    Esterification: The carboxyl group can react with alcohols to form esters.

    Reduction: The carboxyl group can be reduced to form an alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Esterification: Acid catalysts such as sulfuric acid (H2SO4) are often used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are employed.

Major Products Formed

    Oxidation: Formation of 7-oxohexadecanoic acid.

    Esterification: Formation of esters such as methyl 7-hydroxyhexadecanoate.

    Reduction: Formation of 7-hydroxyhexadecanol.

Scientific Research Applications

7-Hydroxyhexadecanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Hydroxyhexadecanoic acid involves its role as a fatty acid that can be incorporated into cell membranes, influencing membrane fluidity and function. It can also act as a signaling molecule, interacting with specific receptors and enzymes to modulate various biological processes. The compound’s hydroxyl group allows it to participate in hydrogen bonding, affecting its interactions with other molecules .

Comparison with Similar Compounds

Similar Compounds

    16-Hydroxyhexadecanoic acid:

    2-Hydroxyhexadecanoic acid:

Uniqueness

7-Hydroxyhexadecanoic acid is unique due to the specific position of its hydroxyl group, which imparts distinct chemical and biological properties. This positional specificity can influence its reactivity and interactions with other molecules, making it valuable for targeted applications in research and industry .

Properties

IUPAC Name

7-hydroxyhexadecanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H32O3/c1-2-3-4-5-6-7-9-12-15(17)13-10-8-11-14-16(18)19/h15,17H,2-14H2,1H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHFQJBDKBCFMOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CCCCCC(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H32O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301311221
Record name 7-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

272.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16899-02-8
Record name 7-Hydroxyhexadecanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=16899-02-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 7-Hydroxyhexadecanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301311221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Hydroxyhexadecanoic acid
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0112185
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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